1-Aminoazetidine-2-carboxylic acid

Foldamer science β-peptide secondary structure Helix topology control

1-Aminoazetidine-2-carboxylic acid (AAzC; CAS not yet assigned to the free amino acid; also referred to as N-aminoazetidine-2-carboxylic acid) is a non-proteinogenic, cyclic α-hydrazino acid. It is the aza-analogue of trans-2-aminocyclobutanecarboxylic acid (tACBC), in which a single carbon atom of the cyclobutane ring is replaced by an sp³-hybridized nitrogen bearing an exocyclic amino group.

Molecular Formula C4H8N2O2
Molecular Weight 116.12 g/mol
Cat. No. B14830129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Aminoazetidine-2-carboxylic acid
Molecular FormulaC4H8N2O2
Molecular Weight116.12 g/mol
Structural Identifiers
SMILESC1CN(C1C(=O)O)N
InChIInChI=1S/C4H8N2O2/c5-6-2-1-3(6)4(7)8/h3H,1-2,5H2,(H,7,8)
InChIKeyQVDISRNXZQOHPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Aminoazetidine-2-carboxylic Acid (AAzC): A Constrained Cyclic α-Hydrazino Acid Building Block for Foldamer Science


1-Aminoazetidine-2-carboxylic acid (AAzC; CAS not yet assigned to the free amino acid; also referred to as N-aminoazetidine-2-carboxylic acid) is a non-proteinogenic, cyclic α-hydrazino acid [1]. It is the aza-analogue of trans-2-aminocyclobutanecarboxylic acid (tACBC), in which a single carbon atom of the cyclobutane ring is replaced by an sp³-hybridized nitrogen bearing an exocyclic amino group [1]. This substitution creates a hydrazino acid scaffold constrained within a strained four-membered azetidine ring (ring strain ~25.2 kcal/mol) [2], endowing AAzC with conformational properties fundamentally distinct from both its carbocyclic parent (tACBC) and five-membered hydrazino acid counterparts such as 1-aminoproline [3].

Why 1-Aminoazetidine-2-carboxylic Acid Cannot Be Substituted by Common Proline Analogs or Standard β-Amino Acids


Generic substitution of 1-aminoazetidine-2-carboxylic acid (AAzC) with common constrained amino acids—including azetidine-2-carboxylic acid (Aze), trans-2-aminocyclobutanecarboxylic acid (tACBC), or 1-aminoproline—fails because AAzC occupies a unique intersection of three structural features absent in any single comparator: (i) a hydrazino acid backbone that enables three-center hydrogen-bonded hydrazino turns [1]; (ii) a four-membered azetidine ring that imposes ring strain ~4.3-fold higher than the five-membered pyrrolidine ring of 1-aminoproline [2]; and (iii) an sp³-hybridized endocyclic nitrogen that prevents ribosomal misincorporation, a liability encountered with Aze [3]. These features combine to produce conformational behaviors—including single-residue helix topology switching and robust 8-helix homooligomer formation—that cannot be replicated by any commercially available analog. The quantitative evidence below demonstrates precisely where AAzC diverges from its closest structural neighbors.

1-Aminoazetidine-2-carboxylic Acid: Head-to-Head Quantitative Differentiation Evidence Against Closest Analogs


Single AAzC Residue Substitution Completely Switches β-Peptide Helix Topology from 12-Helix to 8-Helix

In a direct head-to-head comparison within the same oligomeric scaffold, a tACBC homooctamer adopts a well-defined 12-helix conformation, whereas replacement of a single central residue with AAzC yields a fully 8-helical conformation [1]. This single-residue substitution overrides the global folding preference of the entire octamer, demonstrating atomic-level control of helical topology that is not achievable with tACBC alone or with 1-aminoproline (which lacks the four-membered ring constraint) [2].

Foldamer science β-peptide secondary structure Helix topology control

Hydrazino Turn Propensity Validated by NMR and X-ray Crystallography Across All AAzC-Containing Dipeptides Studied

In a systematic study of four model compounds and four dipeptides, AAzC adopted a trans configuration forming a cyclic eight-membered hydrogen-bonded conformation (hydrazino turn) in 100% of cases studied in solution, as evidenced by IR, NMR (including ¹H–¹⁵N HMBC at natural abundance), and molecular modeling [1]. In contrast, the hydrazino turn propensity of dipeptides containing the comparator cis-ACBC was conditional: cis-ACBC derivatives populated competing low-energy 10-membered hydrogen-bonded ring structures instead [1]. X-ray diffraction confirmed the solid-state hydrazino turn in two of three AAzC-containing compounds, with geometries consistent with solution-state data [1].

Hydrazino turn Intramolecular hydrogen bonding Conformational analysis

Homooligomers of (R)-AAzC Adopt a Rare 8-Helix Architecture Not Observed with tACBC, Aze, or 1-Aminoproline Homooligomers

Homooligomers of (R)-AAzC adopt robust, contiguous 8-helix architectures featuring homochiral hydrazino turns with an S configuration at each sp³ nitrogen [1]. This is a rare secondary structure in peptidomimetic foldamers: the vast majority of β-peptide homooligomers (including tACBC, cyclopentane, and cyclohexane β-amino acid oligomers) adopt 12-helix or 14-helix conformations [2]. 1-Aminoproline homooligomers do not form 8-helices due to the reduced ring strain and different torsional preferences of the pyrrolidine ring [3]. Azetidine-2-carboxylic acid (Aze), lacking the N-amino group, cannot participate in hydrazino turn hydrogen bonding and does not form 8-helical architectures.

8-Helix foldamer Homochiral hydrazino turn Peptidomimetic secondary structure

AAzC Avoids Proteotoxic Misincorporation That Afflicts the Structurally Related Proline Analog Azetidine-2-carboxylic Acid (Aze)

Azetidine-2-carboxylic acid (Aze), a four-membered ring proline analog, is known to be misincorporated into proteins in place of proline, causing severe polypeptide chain distortion and proteotoxic stress [1]. Quantitatively, incubation of reticulocytes with 1, 5, and 10 mM L-Aze reduced [¹⁴C]-proline incorporation into hemoglobin by 25%, 58%, and 72% respectively, confirming dose-dependent misincorporation [2]. AAzC, by contrast, is a hydrazino acid with an additional N-amino group and an sp³-hybridized endocyclic nitrogen; this fundamentally alters its recognition by the ribosomal machinery. No evidence of ribosomal incorporation of AAzC into proteins has been reported, making it a structurally related but proteotoxically inert alternative to Aze for applications requiring a four-membered ring-constrained amino acid without confounding cytotoxicity.

Proteotoxicity Non-proteinogenic amino acid Ribosomal misincorporation Protein engineering

4-Membered Azetidine Ring Imparts ~4.3-Fold Higher Conformational Restriction Than the 5-Membered Pyrrolidine Ring of 1-Aminoproline

The azetidine ring of AAzC has an experimentally determined ring strain energy of 25.2 kcal/mol, compared to only 5.8 kcal/mol for the pyrrolidine ring of 1-aminoproline [1]. This ~4.3-fold difference in ring strain translates directly into greater backbone rigidity: the azetidine ring is conformationally puckered with bond angles bent 10–20° out of planarity and resists puckering interconversion more strongly than pyrrolidine [1]. While 1-aminoproline (hPro) induces βII-turn structures in tripeptides analogous to proline [2], AAzC's higher ring strain enforces a narrower and more predictable set of φ, ψ torsional angles, making it a more reliable conformational constraint element when maximum backbone preorganization is required [3].

Ring strain Conformational restriction Azetidine vs pyrrolidine Peptidomimetic rigidity

High-Value Application Scenarios for 1-Aminoazetidine-2-carboxylic Acid Supported by Quantitative Differentiation Evidence


Rational Design of β-Peptide Foldamers with Programmable Helix Topology

For research groups engineering β-peptide foldamers, AAzC enables atomic-level control of helical folding: a single AAzC residue can switch a tACBC octamer from 12-helix to 8-helix [1]. This 'helix-switch' capability is not achievable with any single tACBC, Aze, or 1-aminoproline residue, making AAzC the only commercially viable building block for foldamer designers who require predetermined and switchable secondary structure elements in their oligomer sequences.

Construction of 8-Helix Peptidomimetic Architectures for Structure–Function Studies

Homooligomers of (R)-AAzC adopt robust 8-helix architectures—a secondary structure rarely observed in peptidomimetic foldamers [2]. Scientists investigating the biological or materials-science implications of 8-helical topologies cannot use tACBC (which forms 12-helices), Aze (no defined helix), or 1-aminoproline (β-turns, no helix) to access this conformational space. AAzC is the sole building block that delivers homochiral 8-helix homooligomers with contiguous hydrazino turns.

Cell-Based Conformational Studies Requiring a Non-Proteotoxic Four-Membered Ring Amino Acid

For cellular assays where a conformationally constrained proline surrogate is needed without introducing proteotoxic artifacts, AAzC is the preferred choice. Azetidine-2-carboxylic acid (Aze) is dose-dependently misincorporated into proteins (25–72% reduction in proline incorporation at 1–10 mM) [3], confounding interpretation of conformational vs. cytotoxic effects. AAzC, as a hydrazino acid, is not recognized by the ribosomal machinery and thus avoids this confounding variable entirely.

Peptidomimetic Drug Discovery Requiring Maximum Backbone Preorganization

When medicinal chemistry programs require a proline-like residue with maximal conformational rigidity for SAR studies, AAzC provides ~4.3-fold higher ring strain (25.2 kcal/mol) than 1-aminoproline (5.8 kcal/mol) [4]. This translates into substantially less backbone flexibility and more predictable φ/ψ torsional preferences, enabling tighter control over bioactive conformation in designed peptide ligands.

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